

Application of Hydroxysafflor Yellow A (HSYA) in Angiogenesis and Neurogenesis Research

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Compound of Interest

Compound Name: *Hydroxysafflor Yellow A*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble flavonoid compound extracted from the flowers of *Carthamus tinctorius* L. (safflower). Traditionally used in Chinese medicine for treating cardiovascular and cerebrovascular diseases, HSYA has garnered significant scientific interest for its multifaceted pharmacological activities. This document provides detailed application notes and experimental protocols for researchers investigating the role of HSYA in angiogenesis and neurogenesis, two critical processes in tissue repair and regeneration, particularly in the context of ischemic diseases and neurological disorders.

Application in Angiogenesis

HSYA has demonstrated a dual role in angiogenesis, promoting blood vessel formation in ischemic tissues while potentially inhibiting it in the context of tumor growth. This highlights the compound's complex and context-dependent mechanism of action.

Pro-Angiogenic Effects in Ischemic Conditions

In models of ischemia, HSYA has been shown to promote angiogenesis, which is crucial for restoring blood flow and facilitating tissue repair.

Signaling Pathways:

- Angiopoietin 1 (Ang1)/Tie-2 Signaling Pathway: HSYA upregulates the expression of Ang1 and its receptor Tie-2. This leads to the phosphorylation of Tie-2 and downstream activation of Akt and ERK1/2, promoting endothelial cell survival, migration, and tube formation.[1][2]
- SIRT1/HIF-1 α /VEGFA Signaling Pathway: In brain microvascular endothelial cells under oxygen-glucose deprivation/reoxygenation (OGD/R) conditions, HSYA upregulates SIRT1, which in turn increases the expression of HIF-1 α and its target, VEGFA, a potent angiogenic factor.[3]

Quantitative Data Summary:

Experimental Model	Assay	Treatment	Key Findings	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	Tube Formation Assay	HSYA	Significant increase in capillary-like tube formation.	[1] [2] [4]
HUVECs	Migration Assay	HSYA	Significant increase in cell migration.	[1] [2] [4]
Mouse Hindlimb Ischemia Model	Laser Doppler Perfusion Imaging	HSYA	Significantly increased recovery of perfusion in the ischemic limb.	[1] [2]
Mouse Hindlimb Ischemia Model	Immunohistochemistry	HSYA	Significantly increased arteriole and capillary densities in ischemic muscles.	[1] [2]
Rat Brain Microvascular Endothelial Cells (BMECs) under OGD/R	ELISA	HSYA	Upregulated levels of VEGF, Ang, and PDGF in the supernatant.	[3]
Rat BMECs under OGD/R	Western Blot	HSYA	Increased protein expression of VEGFA, Ang-2, and PDGFB.	[3]

Anti-Angiogenic Effects in Cancer

Conversely, in the context of hepatocellular carcinoma, HSYA has been found to inhibit tumor growth by suppressing angiogenesis.

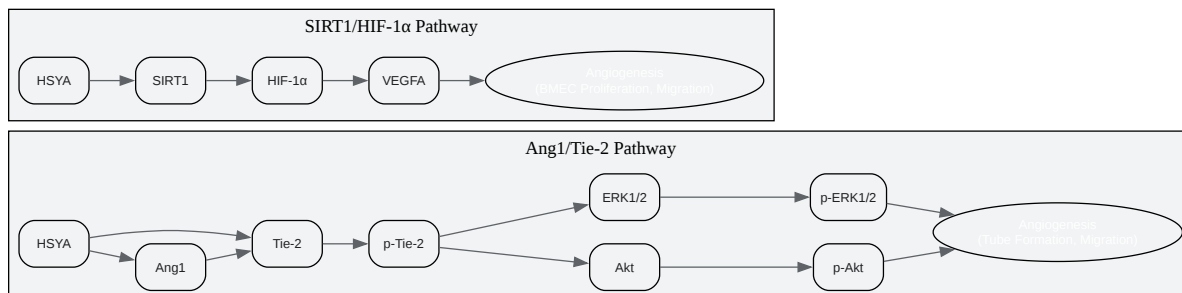
Signaling Pathways:

- **ERK/MAPK and NF-κB Signaling Pathway:** HSYA inhibits the secretion of angiogenic factors like VEGFA and bFGF by blocking the ERK/MAPK and NF-κB signaling pathways in tumor-bearing mice.[5]

Quantitative Data Summary:

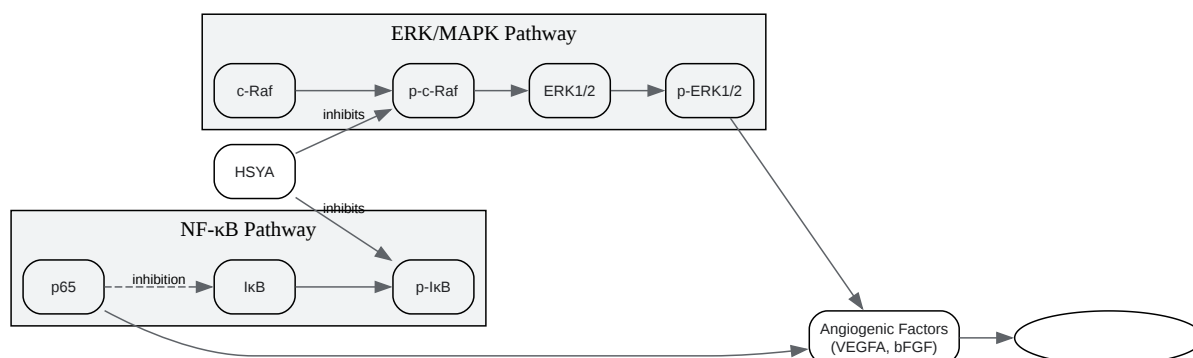
Experimental Model	Assay	Treatment	Key Findings	Reference
H22 Tumor-Bearing Mice	ELISA	HSYA	Suppressed secretion of VEGFA and bFGF.	[5]
H22 Tumor-Bearing Mice	Western Blot	HSYA	Inhibited the expression of p-c-Raf, p-ERK1/2, p65, and p-IκB.	[5]

Visualizations of Angiogenesis-Related Pathways and Workflows:



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HSYA's pro-angiogenic signaling pathways.



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HSYA's anti-angiogenic signaling in cancer.

Application in Neurogenesis

HSYA has demonstrated significant neuroprotective and neurogenic effects, promoting neuronal survival and regeneration in models of ischemic stroke and traumatic brain injury.

Signaling Pathways:

- **BDNF/STAT3/GAP43 Axis:** In the context of traumatic brain injury, HSYA has been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate the STAT3/GAP43 axis, which is crucial for neurogenesis and axon regeneration.[6][7]
- **HIF-1 α /BNIP3 Pathway:** HSYA can exert neuroprotective effects by activating the HIF-1 α /BNIP3 signaling pathway, leading to the induction of autophagy in neurons under OGD/R conditions, which helps in clearing damaged cellular components and promoting cell survival.[8]
- **JAK2/STAT3 and SOCS3 Crosstalk:** In a focal cerebral ischemia model, HSYA was found to modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways. It downregulates the ischemia-induced activation of JAK2/STAT3 signaling while promoting the expression of its negative regulator, SOCS3, contributing to its therapeutic effects.[9]
- **SIRT1 Signaling Pathway:** HSYA has been shown to protect against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis through the activation of the SIRT1 signaling pathway.[10]

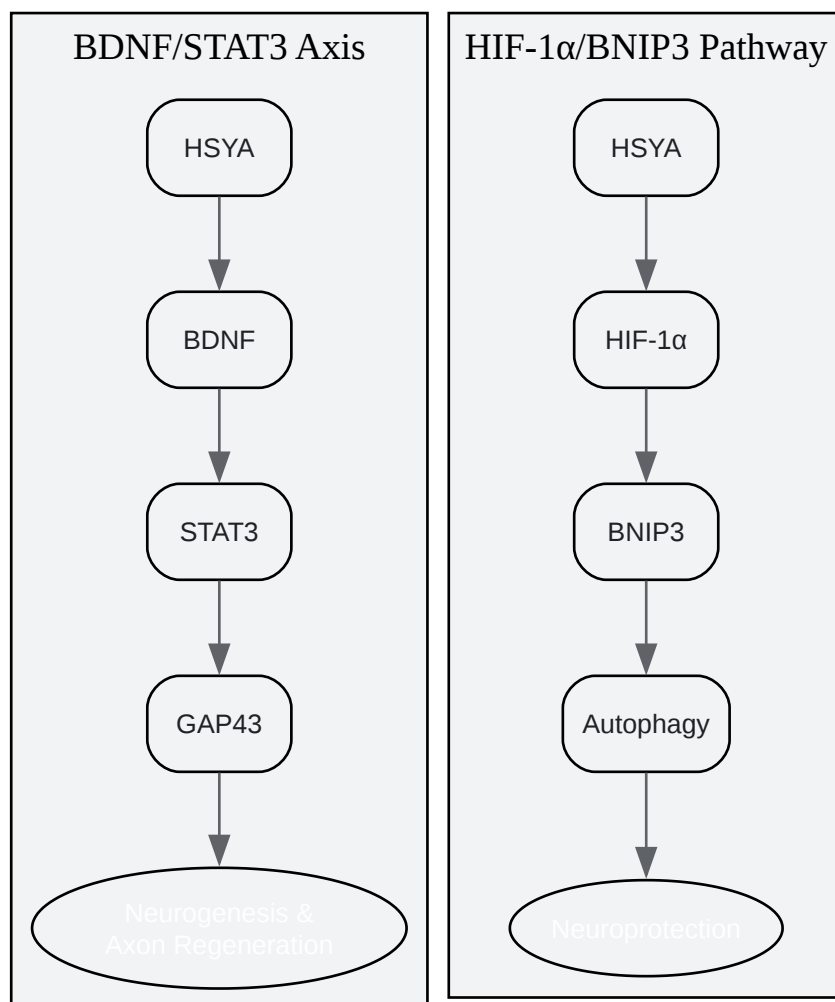
Quantitative Data Summary:

Experimental Model	Assay	Treatment	Key Findings	Reference
Rat Traumatic Brain Injury (TBI) Model	Immunohistochemistry	HSYA	Increased density of DCX (immature neurons) in the cortex and hippocampus.	[11]
Rat TBI Model	Immunofluorescence	HSYA	Increased integrative density and positive area of Tau1 (axon marker) in the cortex and hippocampus.	[11]
Rat TBI Model	Western Blot	HSYA	Significantly elevated levels of BDNF and GAP43 in the cortex and hippocampus.	[6]
Rat Middle Cerebral Artery Occlusion (MCAO) Model	Neurological Scoring	HSYA (8mg/kg or higher)	Significantly rescued neurological and functional deficits.	[9]
SH-SY5Y cells under OGD/R	Western Blot	HSYA	Increased expression of HIF-1 α and decreased level of CASP3.	[8]
Hippocampal Neurons under	Cell Viability Assay	HSYA (40, 60, 80 μ M)	Dose-dependent increase in cell	[10]

OGD/R

viability.

Visualizations of Neurogenesis-Related Pathways and Workflows:



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HSYA's neurogenic and neuroprotective signaling.

Experimental Protocols

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.

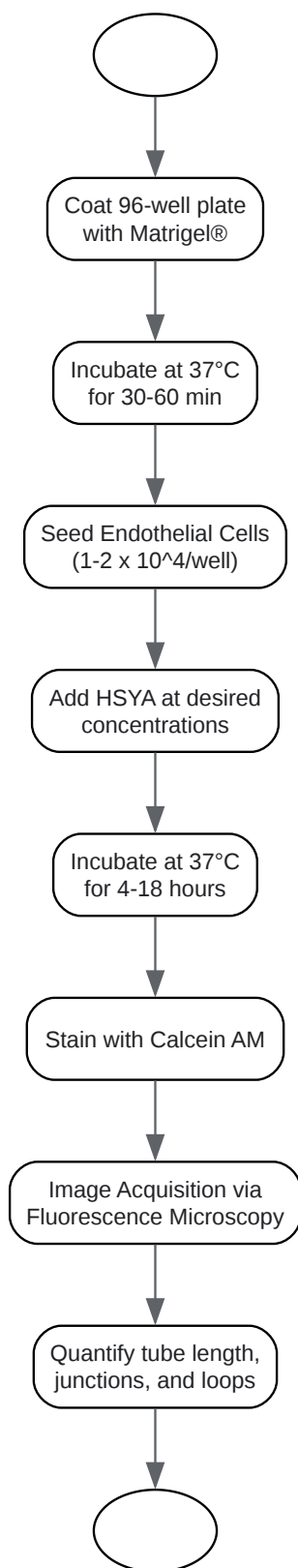
Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or Brain Microvascular Endothelial Cells (BMECs)
- Endothelial Cell Growth Medium
- Basement Membrane Extract (e.g., Matrigel®)
- HSYA stock solution (dissolved in a suitable vehicle, e.g., DMSO, and diluted in media)
- 96-well culture plates
- Calcein AM (for visualization)
- Inverted microscope with fluorescence capabilities

Protocol:

- Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50 μ L of the extract into each well of a pre-chilled 96-well plate. Ensure even distribution and incubate at 37°C for 30-60 minutes to allow for gelation.[\[12\]](#)[\[13\]](#)
- Cell Seeding: Harvest endothelial cells and resuspend them in a serum-reduced medium. Seed $1-2 \times 10^4$ cells per well onto the solidified gel.[\[12\]](#)
- Treatment: Add HSYA at various concentrations to the respective wells. Include a vehicle control group.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[\[12\]](#)
- Visualization and Quantification:
 - Carefully remove the medium and wash the cells gently with PBS.

- Stain the cells with Calcein AM for 30 minutes at 37°C.[14]
- Capture images using an inverted fluorescence microscope.
- Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[15]



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Endothelial cell tube formation assay workflow.

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.

Materials:

- Fertilized chicken eggs (Day 3-4 of incubation)
- HSYA solution
- Sterile filter paper or silicone rings
- Egg incubator
- Stereomicroscope
- 70% ethanol

Protocol:

- **Egg Preparation:** On day 3 of incubation, create a small window in the eggshell to expose the CAM.[\[16\]](#)[\[17\]](#)
- **Sample Application:** Place a sterile filter paper disc or a silicone ring onto the CAM. Apply a small volume (e.g., 10 μ L) of HSYA solution onto the disc/ring. Use PBS or the vehicle as a control.[\[18\]](#)
- **Incubation:** Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.[\[18\]](#)
- **Analysis:**
 - Re-open the window and observe the CAM under a stereomicroscope.
 - Capture images of the area around the disc/ring.

- Quantify angiogenesis by counting the number of blood vessel branch points within a defined area.[\[17\]](#)

In Vivo Neurogenesis: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of focal cerebral ischemia to study stroke and subsequent neurogenesis.

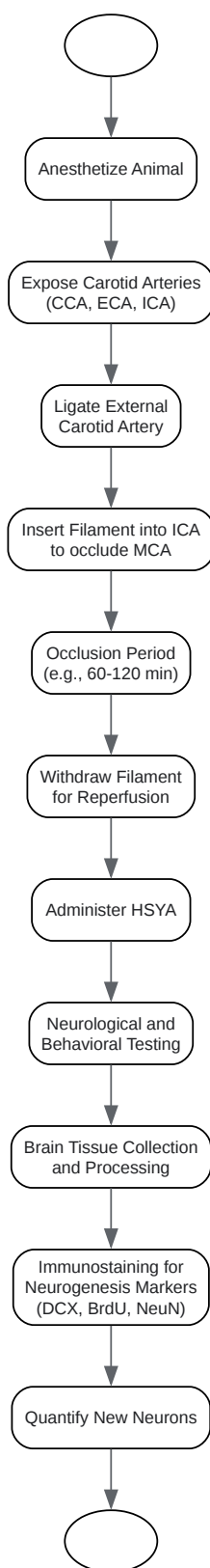
Materials:

- Rats or mice
- Anesthesia
- Surgical instruments
- Nylon monofilament suture (coated tip)
- Heating pad to maintain body temperature
- HSYA solution for administration (e.g., intraperitoneal or intravenous injection)

Protocol:

- Anesthesia and Incision: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[\[19\]](#)[\[20\]](#)
- Occlusion:
 - Ligate the ECA distally.
 - Temporarily clamp the CCA and ICA.
 - Insert a coated nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[\[21\]](#)

- Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[\[19\]](#)
- HSYA Administration: Administer HSYA at the desired dose and time points (e.g., immediately after reperfusion and daily thereafter).
- Post-operative Care and Behavioral Testing: Provide post-operative care and perform neurological deficit scoring at various time points.
- Histological Analysis:
 - At the end of the experiment, perfuse the animals and collect the brains.
 - Process the brain tissue for immunohistochemistry or immunofluorescence staining.
 - Stain for markers of neurogenesis (e.g., BrdU, DCX, NeuN) to quantify the number of new neurons in the subventricular zone (SVZ) and the peri-infarct area.[\[22\]](#)



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Middle Cerebral Artery Occlusion (MCAO) workflow.

Conclusion

HSYA is a promising natural compound with significant potential for therapeutic applications in ischemic diseases and neurological disorders. Its ability to modulate angiogenesis and neurogenesis through multiple signaling pathways makes it a valuable tool for researchers in these fields. The provided application notes and protocols offer a framework for investigating the mechanisms of action of HSYA and evaluating its efficacy in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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